Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-EN-1-YL)oxy)acetate
CAS No.: 2102410-47-7
Cat. No.: VC17484136
Molecular Formula: C11H13F2NO3
Molecular Weight: 245.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2102410-47-7 |
|---|---|
| Molecular Formula | C11H13F2NO3 |
| Molecular Weight | 245.22 g/mol |
| IUPAC Name | ethyl 2-(2-cyano-4,4-difluorocyclohexen-1-yl)oxyacetate |
| Standard InChI | InChI=1S/C11H13F2NO3/c1-2-16-10(15)7-17-9-3-4-11(12,13)5-8(9)6-14/h2-5,7H2,1H3 |
| Standard InChI Key | DUQRBXSGAOLSNB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=C(CC(CC1)(F)F)C#N |
Introduction
Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate is a complex organic compound classified under organofluorine compounds due to the presence of fluorine atoms in its structure. It is synthesized through multi-step organic reactions involving specific precursors such as cyano and difluorinated cyclohexene derivatives. The compound's molecular formula is C11H13F2NO3, with a molecular weight of 245.22 g/mol.
Synthesis of Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate
The synthesis of Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate typically involves several steps. One common method includes the reaction of ethyl cyanoacetate with 4,4-difluorocyclohexanone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the cyano group, followed by esterification to yield the final product.
Synthesis Steps:
-
Formation of Enolate Intermediate: Ethyl cyanoacetate reacts with a base to form an enolate.
-
Nucleophilic Addition: The enolate adds to 4,4-difluorocyclohexanone.
-
Esterification: The resulting intermediate is esterified to form the final product.
Chemical Reactions:
-
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
-
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
-
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Applications and Research Findings
Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate has several scientific research applications:
-
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
-
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
-
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action and Biological Activity
The mechanism of action of Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Biological Activity:
-
Potential Therapeutic Applications: Ongoing research focuses on its potential use in drug development due to its structural features and reactivity.
-
Biological Targets: The compound's interactions with biological targets are under investigation to elucidate its exact mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume